molecular formula C19H22Cl2N2O2S B486384 1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine CAS No. 667892-93-5

1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

Cat. No.: B486384
CAS No.: 667892-93-5
M. Wt: 413.4g/mol
InChI Key: QIWBXNJTLHCQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a trimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Dichlorophenyl Group: The piperazine ring is then reacted with 3,4-dichlorophenyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the dichlorophenyl group.

    Introduction of Trimethylbenzenesulfonyl Group: Finally, the compound is reacted with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or the aromatic groups.

    Reduction: Reduced forms of the aromatic groups or the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group and the trimethylbenzenesulfonyl group can interact with hydrophobic pockets in the target protein, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)piperazine: Lacks the trimethylbenzenesulfonyl group, which may affect its biological activity and chemical properties.

    4-(2,3,4-Trimethylbenzenesulfonyl)piperazine: Lacks the dichlorophenyl group, which may result in different interactions with biological targets.

Uniqueness

1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is unique due to the presence of both the dichlorophenyl and trimethylbenzenesulfonyl groups, which can confer distinct chemical and biological properties. This combination of functional groups can result in unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

667892-93-5

Molecular Formula

C19H22Cl2N2O2S

Molecular Weight

413.4g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H22Cl2N2O2S/c1-13-4-7-19(15(3)14(13)2)26(24,25)23-10-8-22(9-11-23)16-5-6-17(20)18(21)12-16/h4-7,12H,8-11H2,1-3H3

InChI Key

QIWBXNJTLHCQCC-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C)C

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C)C

Origin of Product

United States

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